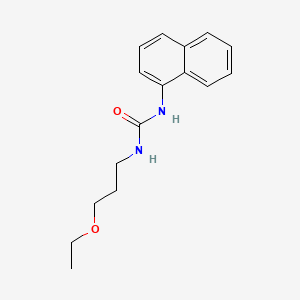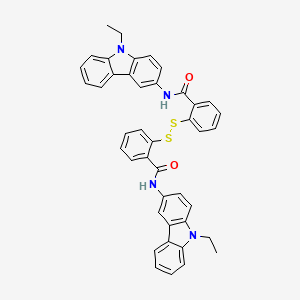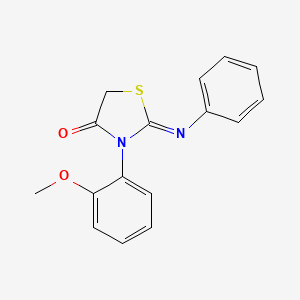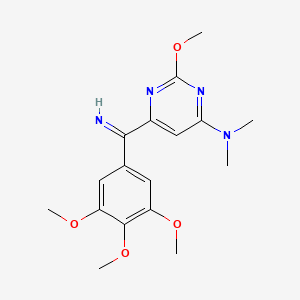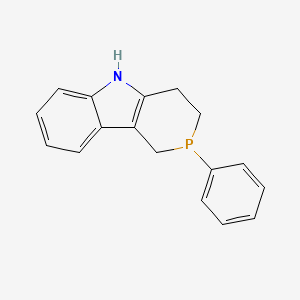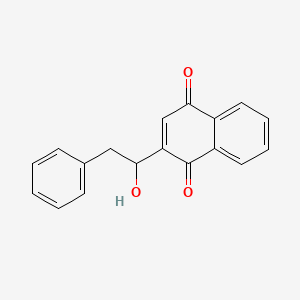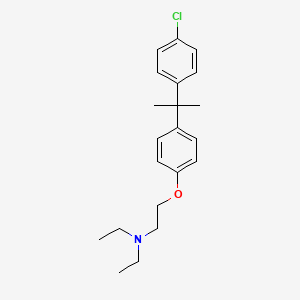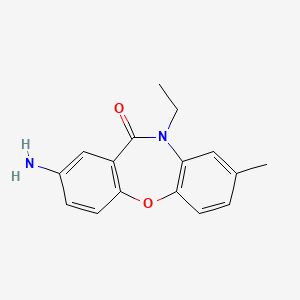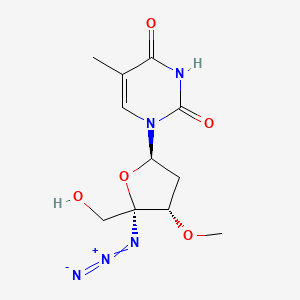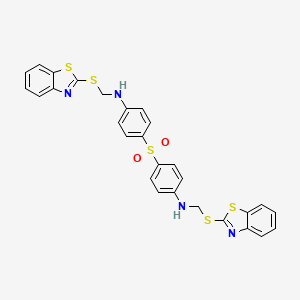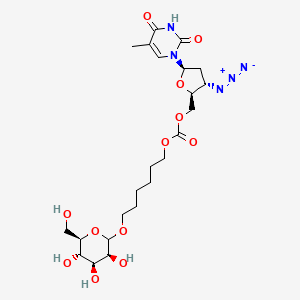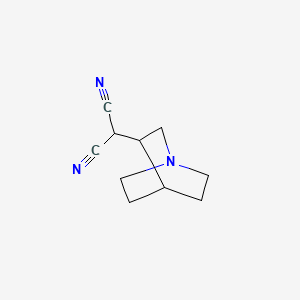
3-Quinuclidinemalononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidinemalononitrile is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a bicyclic structure with a nitrogen atom at the bridgehead position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinemalononitrile typically involves the reaction of quinuclidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of quinuclidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
3-Quinuclidinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include quinuclidinone derivatives.
Reduction: The reduction of nitrile groups leads to the formation of primary amines.
Substitution: Substitution reactions yield various quinuclidine derivatives depending on the substituents used.
科学研究应用
3-Quinuclidinemalononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 3-Quinuclidinemalononitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
Quinuclidine: A simpler analog with similar structural features but lacking the nitrile groups.
3-Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.
Quinuclidine derivatives: Various derivatives with different substituents on the quinuclidine ring.
Uniqueness
3-Quinuclidinemalononitrile is unique due to the presence of two nitrile groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
属性
CAS 编号 |
102338-72-7 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(1-azabicyclo[2.2.2]octan-3-yl)propanedinitrile |
InChI |
InChI=1S/C10H13N3/c11-5-9(6-12)10-7-13-3-1-8(10)2-4-13/h8-10H,1-4,7H2 |
InChI 键 |
BUKCFODSLIUASM-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


